4-(2-甲氧基苯基)噁唑

描述

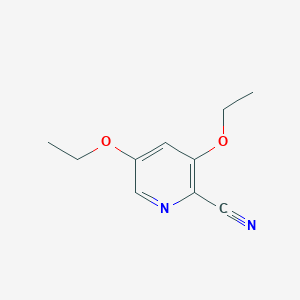

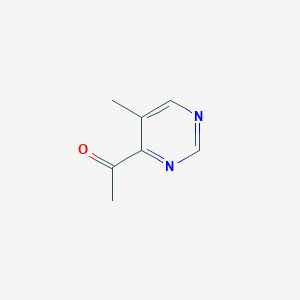

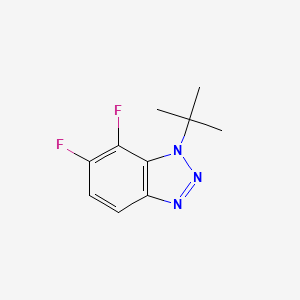

4-(2-Methoxyphenyl)oxazole is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized using various methods. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include oxidation of oxazolines, rearrangement of aziridine and other heterocyclic rings, and Rh, Te, and Hg reagent-mediated processes .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules enable different types of interactions with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis

Oxazole derivatives play a major role in many important chemical reactions, both as intermediates and as final products . The major themes of oxazole reactions include electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives like 4-(2-Methoxyphenyl)oxazole can vary based on their structure and substitution patterns .科学研究应用

真菌培养物中的生物活性

已经研究了4-(2-甲氧基苯基)噁唑衍生物的生物活性。例如,从真菌培养液中分离出了5-(4'-甲氧基苯基)-噁唑(MPO),作为抑制秀丽隐杆线虫孵化和生长的抑制剂(Yamamuro et al., 2015)。

癌症治疗潜力

这些化合物已被探索作为治疗胰腺癌的潜在药物。一项研究合成并测试了80多种类似物对胰腺癌细胞系的抗肿瘤活性,重点关注它们对人类胰腺癌中过度表达的几种蛋白激酶的抑制能力(Shaw et al., 2009)。

腐蚀抑制性能

也已评估了4-(2-甲氧基苯基)噁唑衍生物的腐蚀抑制性能。其中一种化合物,3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑,在盐酸介质中对低碳钢表现出显著的抑制效率(Bentiss et al., 2009)。

在有机合成中的应用

这些化合物被用于有机合成,例如,作为掩蔽羧基,在亲核芳香取代中激活邻位离去基团(Cram et al., 1987)。

增强的抗肿瘤影响

某些噁唑桥联类似物,当连接到Ru(η(6)-芳烃)配合物片段时,显示出对癌细胞的增强细胞毒活性,扩大了化合物的抗肿瘤谱(Biersack等人,2010)。

天然化合物中的存在

在多花黑麦草(一年生黑麦草)的根中发现的荧光生物碱annuloline已被合成,并显示其结构包括一个噁唑环(Karimoto et al., 1964)。

酶抑制

已经研究了这些化合物的酶抑制潜力。例如,S-烷基化的5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇显示出显著的胆碱酯酶抑制潜力(Arfan et al., 2018)。

作用机制

The mechanism of action of oxazole derivatives is largely dependent on their structure and the specific biological activity they exhibit. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

未来方向

属性

IUPAC Name |

4-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWPVFSNULMMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744821 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)oxazole | |

CAS RN |

1126636-29-0 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)

![Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1511500.png)

![(4R,12aS)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[(2R,3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B1511503.png)

![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)